Morpholine, 4,4'-sulfinylbis-
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Overview
Description
Morpholine, 4,4’-sulfinylbis- is an organic compound that features a morpholine ring structure with a sulfinyl group linking two morpholine units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4,4’-sulfinylbis- typically involves the reaction of morpholine with sulfur-containing reagents. One common method is the oxidation of morpholine using sulfur dioxide or sulfur trioxide under controlled conditions. This reaction forms the sulfinyl linkage between two morpholine units. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of morpholine, 4,4’-sulfinylbis- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4,4’-sulfinylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.
Substitution: The morpholine units can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction processes.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products
Oxidation: Sulfone derivatives are the major products formed during oxidation.
Reduction: Sulfide derivatives are produced through reduction reactions.
Substitution: Various substituted morpholine derivatives are formed depending on the reagents used.
Scientific Research Applications
Morpholine, 4,4’-sulfinylbis- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of morpholine, 4,4’-sulfinylbis- involves its interaction with various molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity. This interaction can affect cellular pathways and processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a single morpholine ring.
Sulfinylbis(morpholine): A related compound with a different sulfinyl linkage.
Piperazine: Another heterocyclic compound with similar applications but different chemical properties.
Uniqueness
Morpholine, 4,4’-sulfinylbis- is unique due to its dual morpholine units linked by a sulfinyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
CAS No. |
53437-17-5 |
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Molecular Formula |
C8H16N2O3S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
4-morpholin-4-ylsulfinylmorpholine |
InChI |
InChI=1S/C8H16N2O3S/c11-14(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-8H2 |
InChI Key |
LHQPMIQMDATDIP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)N2CCOCC2 |
Origin of Product |
United States |
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